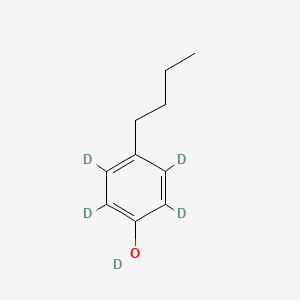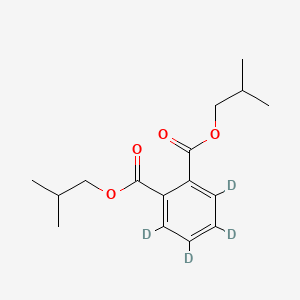
1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene” is a chemical compound with the molecular formula C10H14O . It’s not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene” is represented by the formula C10H14O . For a more detailed structural analysis, you may need to refer to spectroscopic data or computational chemistry resources.Physical And Chemical Properties Analysis
The molecular weight of “1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene” is 155.25 g/mol. For more detailed physical and chemical properties, you may need to refer to material safety data sheets or similar resources .Applications De Recherche Scientifique
Synthesis and Coordination Polymers
1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene, as part of substituted benzene derivatives, plays a crucial role in the synthesis of various chemical compounds, including tetrafluoroterephthalic acid. This acid serves as a versatile linking ligand for constructing new coordination polymers and metal-organic frameworks (MOFs), which are pivotal in catalysis, gas storage, and separation technologies. The high yields and straightforward synthesis of such ligands underscore their importance in material science and chemistry (Orthaber et al., 2010).
Catalysis and Molecular Complexes
Deuterated benzene derivatives, including 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene, are instrumental in forming novel molecular complexes with distinct structural and electronic properties. These complexes, such as the Rh(II) and Rh(I) two-legged piano-stool complexes, exhibit unique reactivity and potential applications in catalysis and as building blocks in organometallic chemistry. Their structural diversity and reactivity patterns provide insights into the electronic properties of coordination compounds (Dixon et al., 2003).
Electrochemical Applications
Substituted benzenes, similar to 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene, have been explored for their electrochemical properties, particularly in the context of lithium-ion batteries. These compounds serve as redox shuttles for overcharge protection, highlighting their potential in enhancing the safety and longevity of battery systems. Understanding the degradation pathways of these molecules at high potentials is crucial for developing more stable and efficient battery materials (Chen & Amine, 2007).
Organic Synthesis and Kinetic Studies
The synthesis of organic compounds, such as nitro aromatic ethers, has been facilitated by derivatives of 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene. Using ultrasonic-assisted phase-transfer catalysis, researchers have been able to enhance the reaction rates and yields, providing a more efficient pathway for producing these valuable chemical intermediates. These methodologies are significant for pharmaceuticals, agrochemicals, and materials science (Harikumar & Rajendran, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYZDBDROVLTJU-QBYFNKCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)

![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)



![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)



![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)

